2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride
Overview
Description
2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride is a useful research compound. Its molecular formula is C11H15Cl2N3 and its molecular weight is 260.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Activity
One of the significant applications of compounds related to 2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride is in antimycobacterial activity. A study synthesized new compounds with a structure incorporating the cyclobutyl group and evaluated their activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The most active compound showed promising results, being more active than standard drugs like isoniazid in both in vitro and in vivo models (Sriram et al., 2007).
Antimicrobial and Cytotoxic Activity
Another application is in the development of antimicrobial and cytotoxic agents. For instance, derivatives of 1H-benzimidazole, structurally related to this compound, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited significant antibacterial and cytotoxic activities in vitro (Noolvi et al., 2014).
Synthesis Processes
The chemical synthesis processes involving similar compounds are also of scientific interest. For example, a scalable synthesis process for a compound with a cis-substituted cyclobutyl-benzothiazole structure has been developed, highlighting the significance of copper-catalyzed C–N cross-coupling reactions (Kallemeyn et al., 2014).
Synthesis of Amino Acid Prodrugs
The synthesis of amino acid prodrugs of antitumor benzothiazoles, which are structurally related to this compound, represents another application. These prodrugs aim to improve drug lipophilicity and bioavailability, showing promising results in preclinical evaluations (Bradshaw et al., 2002).
Synthesis of Azetidine-2-One Derivatives
Azetidine-2-one derivatives of 1H-benzimidazole, related to the compound , have been synthesized and evaluated for their anti-inflammatory and antioxidant properties. These studies contribute to understanding the potential therapeutic applications of these compounds (Shankar et al., 2017).
Properties
IUPAC Name |
2-cyclobutyl-3H-benzimidazol-5-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-8-4-5-9-10(6-8)14-11(13-9)7-2-1-3-7;;/h4-7H,1-3,12H2,(H,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJLRKPWCPLXSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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